Oxazole, 2,2'-methylenebis[4,5-dihydro-4-phenyl-
Overview
Description
Oxazole, 2,2’-methylenebis[4,5-dihydro-4-phenyl-] is a chemical compound with the molecular formula C23H26N2O2 and a molecular weight of 362.46 g/mol . This compound is part of the oxazole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxazole, 2,2’-methylenebis[4,5-dihydro-4-phenyl-] typically involves the cyclodehydration of β-hydroxy amides using reagents such as Burgess’ reagent, the Mitsunobu reagent, Martin sulfurane, Ph2-SO-Tf2O, PPh3-CCl4, or fluorinating reagents like diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor® . The oxidative aromatization of oxazolines to the corresponding oxazoles can be achieved using reagents such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and bromotrichloromethane .
Industrial Production Methods
In industrial settings, the synthesis of oxazole, 2,2’-methylenebis[4,5-dihydro-4-phenyl-] can be carried out using flow chemistry techniques. This involves the use of a packed reactor containing commercial manganese dioxide for the oxidative aromatization of oxazolines to oxazoles . This method offers advantages such as improved safety profiles and the production of pure products without the need for additional purification .
Chemical Reactions Analysis
Types of Reactions
Oxazole, 2,2’-methylenebis[4,5-dihydro-4-phenyl-] undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Oxidation: Common reagents include manganese dioxide, DBU, and bromotrichloromethane.
Substitution: Substitution reactions can involve various nucleophiles and electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the oxidation of oxazolines to oxazoles results in the formation of the corresponding oxazole derivatives .
Scientific Research Applications
Oxazole, 2,2’-methylenebis[4,5-dihydro-4-phenyl-] has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of oxazole, 2,2’-methylenebis[4,5-dihydro-4-phenyl-] involves its interaction with specific molecular targets and pathways. The oxazole ring structure allows it to form coordination complexes with various metals, which can influence its biological activities . The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Oxazole, 2,2’-methylenebis[4,5-dihydro-4-phenyl-] is unique due to its specific molecular structure, which allows it to undergo a variety of chemical reactions and form coordination complexes with metals . This uniqueness contributes to its diverse applications in scientific research and industry .
Properties
IUPAC Name |
4-phenyl-2-[(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)methyl]-4,5-dihydro-1,3-oxazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2/c1-3-7-14(8-4-1)16-12-22-18(20-16)11-19-21-17(13-23-19)15-9-5-2-6-10-15/h1-10,16-17H,11-13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUFHJPXOLHSJTC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N=C(O1)CC2=NC(CO2)C3=CC=CC=C3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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